
(2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid is a complex organic compound with a unique structure that includes a hydrazine moiety and a dimethanesulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid typically involves the reaction of 1-methyl-2-phenylethylhydrazine with methanesulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
(2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazine compounds.
科学研究应用
(2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The dimethanesulfonic acid group can enhance the compound’s solubility and facilitate its transport across cellular membranes.
相似化合物的比较
Similar Compounds
Similar compounds include:
- 1-Methyl-2-phenylethylhydrazine
- 1-Methyl-2-phenylethylpyrrolidine hydrochloride
- N-(1-Methyl-2-phenylethyl)thiourea
Uniqueness
What sets (2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid apart from similar compounds is its unique combination of the hydrazine moiety and the dimethanesulfonic acid group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other related compounds.
属性
CAS 编号 |
3583-82-2 |
|---|---|
分子式 |
C11H18N2O6S2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
[(1-phenylpropan-2-ylamino)-(sulfomethyl)amino]methanesulfonic acid |
InChI |
InChI=1S/C11H18N2O6S2/c1-10(7-11-5-3-2-4-6-11)12-13(8-20(14,15)16)9-21(17,18)19/h2-6,10,12H,7-9H2,1H3,(H,14,15,16)(H,17,18,19) |
InChI 键 |
MYWFEIUSQKFJPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NN(CS(=O)(=O)O)CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


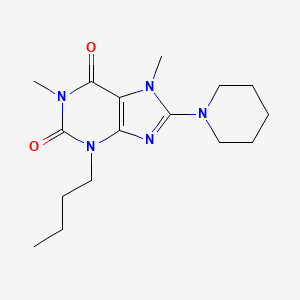
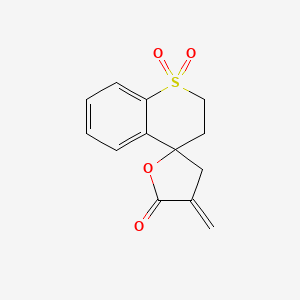
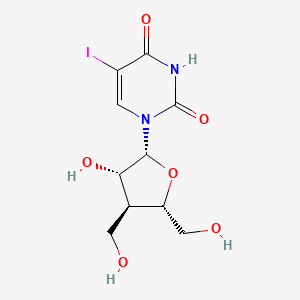
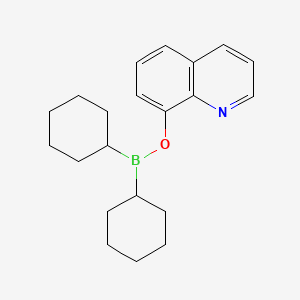
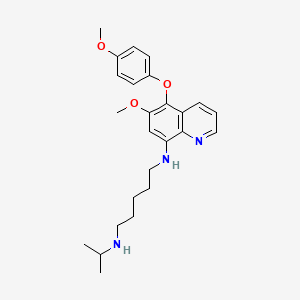

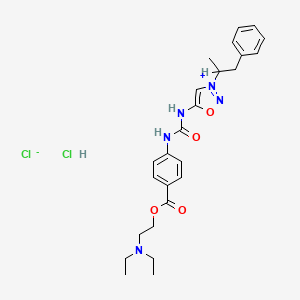
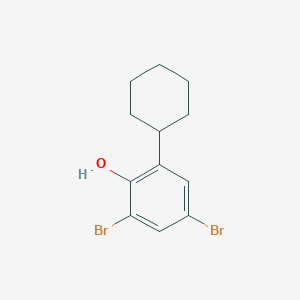
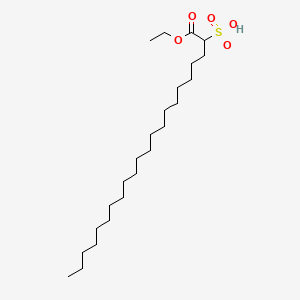
![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)

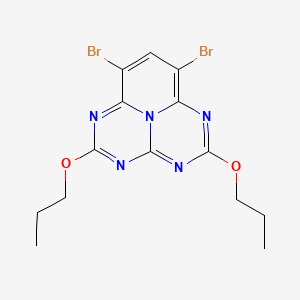
![(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate](/img/structure/B12789289.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol](/img/structure/B12789293.png)
